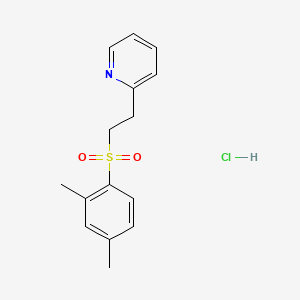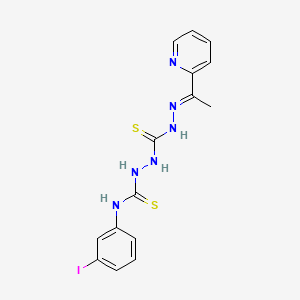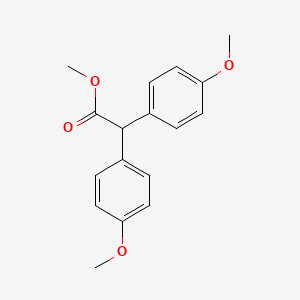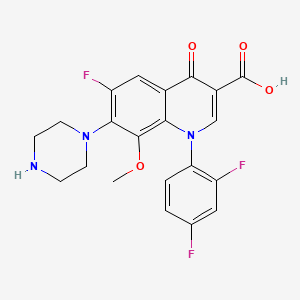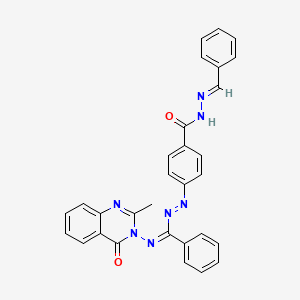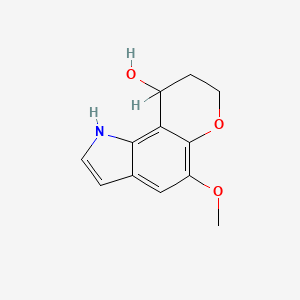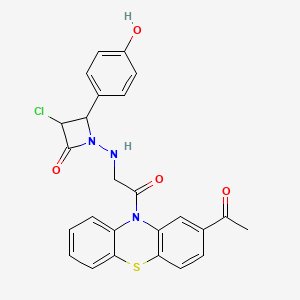
10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-hydroxyphenyl)-4-oxo-1-azetidinyl)amino)acetyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-hydroxyphenyl)-4-oxo-1-azetidinyl)amino)acetyl)- is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antihistamine agents. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine derivatives typically involves multi-step organic reactions. The preparation of this specific compound might involve:
Acetylation: Introduction of the acetyl group to the phenothiazine core.
Azetidinylation: Incorporation of the azetidinyl moiety, possibly through a cyclization reaction.
Chlorination and Hydroxylation: Introduction of the chloro and hydroxy groups on the phenyl ring.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch Processing: For precise control over reaction conditions.
Continuous Flow Chemistry: For large-scale production with improved efficiency and safety.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenothiazine core.
Reduction: Reduction reactions could modify the functional groups, such as the acetyl or azetidinyl moieties.
Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
科学研究应用
Chemistry
Catalysis: Phenothiazine derivatives are studied for their catalytic properties in organic reactions.
Material Science: Used in the development of organic semiconductors and dyes.
Biology
Antimicrobial Agents: Potential use as antibacterial or antifungal agents.
Enzyme Inhibitors: Studied for their ability to inhibit specific enzymes.
Medicine
Antipsychotic Drugs: Phenothiazine derivatives are well-known for their use in treating psychiatric disorders.
Antihistamines: Used to treat allergic reactions.
Industry
Dyes and Pigments: Employed in the production of dyes due to their vibrant colors.
Photostabilizers: Used in polymers to enhance stability against UV radiation.
作用机制
The mechanism of action for this compound would likely involve interaction with specific molecular targets, such as:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibition of enzymes involved in metabolic pathways.
DNA/RNA: Intercalation into nucleic acids, affecting replication and transcription.
相似化合物的比较
Similar Compounds
Chlorpromazine: A well-known antipsychotic drug.
Promethazine: An antihistamine with sedative properties.
Thioridazine: Another antipsychotic with a similar structure.
Uniqueness
What sets 10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-hydroxyphenyl)-4-oxo-1-azetidinyl)amino)acetyl)- apart is its unique combination of functional groups, which may confer distinct chemical and biological properties, making it a subject of interest for further research.
属性
CAS 编号 |
89258-18-4 |
|---|---|
分子式 |
C25H20ClN3O4S |
分子量 |
494.0 g/mol |
IUPAC 名称 |
1-[[2-(2-acetylphenothiazin-10-yl)-2-oxoethyl]amino]-3-chloro-4-(4-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C25H20ClN3O4S/c1-14(30)16-8-11-21-19(12-16)28(18-4-2-3-5-20(18)34-21)22(32)13-27-29-24(23(26)25(29)33)15-6-9-17(31)10-7-15/h2-12,23-24,27,31H,13H2,1H3 |
InChI 键 |
DSXAGPODGSTCPK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNN4C(C(C4=O)Cl)C5=CC=C(C=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



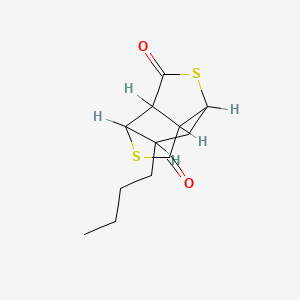
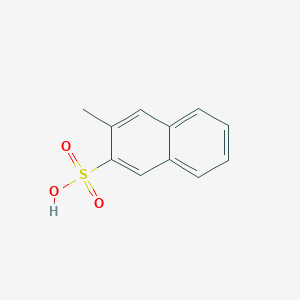
![5-[3-(2,5-Dimethoxyphenyl)propyl]-2-methylaniline](/img/structure/B12708685.png)
